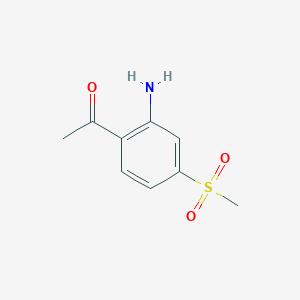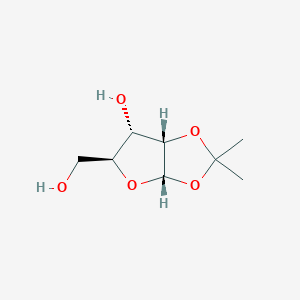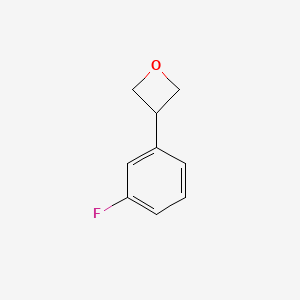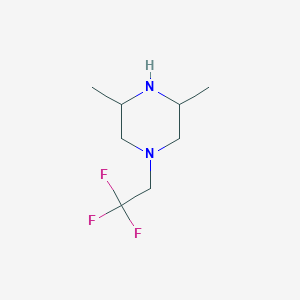
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is an organic compound that features a fluorenyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 9H-fluoren-9-one and N-methylbenzamide.
Reduction: 9H-fluoren-9-one is reduced to 9-hydroxy-9H-fluorene using a reducing agent such as sodium borohydride (NaBH4).
Formation of Intermediate: The 9-hydroxy-9H-fluorene is then reacted with formaldehyde to form 9-(hydroxymethyl)-9H-fluorene.
Amidation: Finally, 9-(hydroxymethyl)-9H-fluorene is reacted with N-methylbenzamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 9-oxo-9H-fluorene derivatives.
Reduction: N-methylbenzylamine derivatives.
Substitution: Various substituted fluorenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-2-(9-hydroxy-9H-fluoren-9-yl)propanamide
- 9-(2-(9-hydroxy-9H-fluoren-9-yl)ethynyl)-9H-fluoren-9-ol
- 9-fluorenol
Uniqueness
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is unique due to its specific combination of a fluorenyl group and a benzamide structure
Propiedades
Número CAS |
2594-60-7 |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[(9-hydroxyfluoren-9-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C22H19NO2/c1-23-21(24)16-9-3-2-8-15(16)14-22(25)19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h2-13,25H,14H2,1H3,(H,23,24) |
Clave InChI |
HJLRJKZYLBNZAZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)



![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)

![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)


![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)

